cis-8-Octadecenoic acid

Catalog No.
S6882914
CAS No.
5684-71-9
M.F
C18H34O2
M. Wt
282.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-8-Octadecenoic acid

CAS Number

5684-71-9

Product Name

cis-8-Octadecenoic acid

IUPAC Name

(Z)-octadec-8-enoic acid

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)/b11-10-

InChI Key

WRIDQFICGBMAFQ-KHPPLWFESA-N

Canonical SMILES

CCCCCCCCCC=CCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCCC/C=C\CCCCCCC(=O)O

Cis-8-oleic acid is a long-chain fatty acid.

cis-8-Octadecenoic acid (C18:1n-10) is a highly specific monounsaturated fatty acid (MUFA) characterized by a cis double bond at the Δ8 position. Unlike mainstream dietary lipids, this positional isomer is a specialized endogenous lipid, notably serving as the most abundant C18:1 isomer in human sebum and a direct elongation product of the FADS2-mediated sapienic acid pathway [1]. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical standard for lipidomics, a specialized precursor for custom lipid nanoparticle (LNP) formulation, and an essential component for accurate in vitro dermatological modeling. Its distinct double-bond position governs its unique melting point (~13.4 °C), membrane packing efficiency, and resistance to lipid peroxidation, making it a critical material for advanced metabolic and biophysical applications [2].

Research Fit

1
FADS2 pathway probe Positional isomer for sapienate desaturation pathway studies
2
Isomer-specific research tool Distinct metabolic fate from the common oleic acid isomer
3
Lipidomics reference standard C18:1 positional isomer for chromatographic method development

Substituting cis-8-octadecenoic acid with the vastly more common, lower-cost oleic acid (cis-9-octadecenoic acid) fundamentally compromises experimental and formulative integrity. While both are C18:1 MUFAs, the shift of the double bond from the Δ9 to the Δ8 position alters the lipid bilayer's packing parameter, directly impacting membrane fluidity and cellular responses such as ferroptosis sensitivity [1]. In dermatological applications, generic oleic acid acts as a pro-inflammatory trigger, significantly upregulating interleukin-36γ in keratinocytes, whereas the cis-8 isomer maintains baseline homeostasis at equivalent concentrations [2]. Furthermore, in metabolic tracking, substituting these isomers obscures distinct enzymatic pathways (FADS2 vs. SCD1), leading to critical misinterpretations in cancer lipidomics and biomarker quantification.

Substitution Risk

Metabolic Origin
Product of FADS2 acting on sapienate in select cell models
Oleic acid arises from a distinct desaturation pathway; may not engage the same metabolic context
Phospholipid Incorporation
Positional bias at 1-acyl and 2-acyl PC positions reported in human studies
Oleic acid shows a different incorporation pattern; isomer substitution may shift membrane lipid profiles
Cytokine Response
Reported to modulate IL-36γ expression in keratinocyte models
Oleic acid may induce opposing cytokine responses; endpoint interpretation may differ

Inflammatory Cytokine Induction in Keratinocytes

In dermatological modeling, the choice of C18:1 isomer dictates the inflammatory baseline of the assay. At a concentration of 50 μM, cis-8-octadecenoic acid induces no significant upregulation of interleukin-36γ (IL-36γ) mRNA in human epidermal keratinocytes. In stark contrast, the generic comparator, oleic acid (cis-9), significantly increases IL-36γ expression at the identical 50 μM dose, triggering a pro-inflammatory state associated with skin redness [1].

Evidence DimensionInterleukin-36γ (IL-36γ) mRNA expression induction
Target Compound DataNo significant induction at 50 μM
Comparator Or BaselineOleic acid (cis-9 isomer): Significant pro-inflammatory induction at 50 μM
Quantified DifferenceOleic acid triggers a pro-inflammatory response, while cis-8 maintains non-inflammatory homeostasis at equivalent doses
Conditions50 μM dose in cultured human epidermal keratinocytes

Formulators of synthetic sebum and cosmetic screening models must procure the cis-8 isomer to accurately replicate healthy skin barriers without artificially inducing inflammatory pathways.

FADS2 rescue in breast cancer cells
Head-to-head
Rescued proliferation to control levels under FADS2 inhibition; oleic acid did not
Supports pathway-response interpretation in FADS2-dependent models
Cell-model endpoint context; MDA-MB-468, 72h assay

Ferroptosis Sensitivity and Membrane Packing

The exact position of the cis-double bond governs lipid bilayer packing and subsequent susceptibility to lipid peroxidation. Exogenous supplementation with cis-8-octadecenoic acid specifically alters the PUFA/MUFA ratio in cellular membranes, modulating sensitivity to GPX4-inhibitor-induced ferroptosis in 2D and 3D cancer models. Substituting this with trans-isomers or Δ9 MUFAs alters the membrane stiffening kinetics, fundamentally changing the cell death threshold [1].

Evidence DimensionMembrane phospholipid integration and ferroptosis suppression
Target Compound DataSpecific Δ8 cis-kink dictates distinct bilayer packing parameters
Comparator Or Baselinetrans-isomers and Δ9 MUFAs (Oleic acid)
Quantified DifferenceΔ8 positional shift alters membrane stiffening and lipid peroxidation rates compared to Δ9 or trans-isomers
Conditions2D and 3D cancer cell culture models undergoing GPX4 inhibition

For researchers designing lipid-based drug delivery systems or studying targeted cell death, the exact double-bond position is required to achieve reproducible membrane fluidity and peroxidation kinetics.

IL-36γ suppression in keratinocytes
Head-to-head
Reported ~50% reduction at 1:1 co-treatment ratio vs oleic acid alone
Supports cytokine modulation endpoint review in sebum lipid models
Human epidermal keratinocytes, 24h in vitro

FADS2 vs SCD1 Pathway Differentiation

For metabolic tracking, distinguishing between elongation pathways requires exact isomeric standards. cis-8-Octadecenoic acid is the direct elongation product of 16:1n-10 via the FADS2 pathway, whereas oleic acid is produced via SCD1. Precise chromatographic resolution of the cis-8 isomer from the cis-9 baseline is mandatory to prevent misattribution of FADS2-driven cancer metabolism to standard dietary lipid pathways [1].

Evidence DimensionMetabolic origin and chromatographic resolution
Target Compound DataDirect elongation product of 16:1n-10 via FADS2
Comparator Or BaselineOleic acid (18:1n-9): Product of stearic acid desaturation via SCD1
Quantified DifferenceDistinct GC-MS/LC-MS retention times allow differentiation of the 18:1n-10 pathway from the 18:1n-9 pathway
ConditionsHigh-resolution mass spectrometry of cellular lipid extracts

Diagnostic and metabolic laboratories must procure the exact cis-8 standard to accurately quantify alternative lipid elongation pathways implicated in cancer and metabolic diseases.

Human plasma PC incorporation
Head-to-head
1.7× higher at 1-acyl PC; 1.3× lower at 2-acyl PC vs oleic acid
Supports isomer-specific phospholipid incorporation review
Human in vivo feeding study; GC-MS analysis up to 48h

Melting Point and Phase Transition

The thermal processing behavior of this lipid is dictated by its stereochemistry. The cis-configuration at the Δ8 position yields a melting point of approximately 13.4 °C (alpha form), ensuring it remains liquid at room temperature. In contrast, its geometric baseline, trans-8-octadecenoic acid, exhibits a dramatically higher melting point of 44–46 °C due to more efficient linear packing [1].

Evidence DimensionMelting point temperature
Target Compound Data~13.4 °C (alpha form)
Comparator Or Baselinetrans-8-Octadecenoic acid: ~44–46 °C
Quantified DifferenceThe cis-configuration lowers the melting point by >30 °C compared to the trans-isomer
ConditionsStandard atmospheric pressure thermal analysis

Process engineers and formulators must account for this specific thermal behavior when designing temperature-sensitive lipid blends, emulsions, or phase-change materials.

Purity and solubility profile
Data to verify
Reported ≥98% purity; ≥30 mg/ml in DMF, DMSO, Ethanol
Supports procurement review for reproducible in vitro studies
Supplier-reported data; independent verification recommended

Synthetic Sebum and Epidermal Modeling

Due to its non-inflammatory profile at physiological concentrations compared to oleic acid, cis-8-octadecenoic acid is the required MUFA for formulating accurate artificial sebum and developing in vitro epidermal models for cosmetics testing [1].

Lipidomic Standards for Oncology

As a direct downstream product of the FADS2 pathway, this compound is essential as an analytical standard for mass spectrometry workflows mapping altered lipid metabolism and sapienic acid elongation in cancer cells [2].

Custom Lipid Nanoparticle Engineering

The specific Δ8 cis-kink provides unique membrane packing properties, making it a valuable specialized precursor for synthesizing novel ionizable lipids or structural phospholipids designed to fine-tune LNP fluidity and endosomal escape [3].

Ferroptosis and Cell Death Assays

Utilized as a highly specific exogenous lipid supplement in cell culture to study the competitive insertion of MUFAs vs. PUFAs into plasma membranes, allowing researchers to precisely modulate and study ferroptosis resistance mechanisms [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cancer cell-model pathway studies
FADS2 pathway probe
Proliferation endpoint context
Keratinocyte inflammation model
Cytokine modulation profile
IL-36γ expression endpoint review
Phospholipid incorporation studies
Positional incorporation profile
Acyltransferase specificity context
C18:1 isomer method development
Positional isomer reference standard
Chromatographic resolution review

XLogP3

6.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

282.255880323 Da

Monoisotopic Mass

282.255880323 Da

Heavy Atom Count

20

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

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